molecular formula C14H21BrO B8278830 1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-ol

1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-ol

Cat. No. B8278830
M. Wt: 285.22 g/mol
InChI Key: WLBWGIIKUMHBSM-UHFFFAOYSA-N
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Patent
US07989457B2

Procedure details

1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-one (3.5 g, 12.4 mmol) was dissolved in ethanol and cooled to 0° C. while stirring under nitrogen. To the flask was added sodium borohydride (469 mg, 12.4 mmol), and the reaction was kept at 0° C. for 1 h., then slowly warmed to room temperature. The reaction was monitored by HPLC. Upon complete consumption of starting material, the reaction is carefully quenched with water, the ethanol removed by rotary evaporator, and extracted with diethyl ether, washed, dried, and concentrated. The title compound (3.33 g, 11.72 mmol), is used in the next step without further purification.
Name
1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-one
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
469 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:3]=1[CH3:16].[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:13])[CH3:14])=[CH:4][C:3]=1[CH3:16] |f:1.2|

Inputs

Step One
Name
1-(4-Bromo-3-methyl-phenyl)-5-methyl-hexan-1-one
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(CCCC(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
469 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to room temperature
CUSTOM
Type
CUSTOM
Details
Upon complete consumption of starting material
CUSTOM
Type
CUSTOM
Details
the reaction is carefully quenched with water
CUSTOM
Type
CUSTOM
Details
the ethanol removed by rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C(CCCC(C)C)O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.72 mmol
AMOUNT: MASS 3.33 g
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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